molecular formula C16H12Br2N2 B3215286 3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole CAS No. 1159937-19-5

3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole

Cat. No.: B3215286
CAS No.: 1159937-19-5
M. Wt: 392.09 g/mol
InChI Key: RUHSHCMXEPMOKW-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, forms the structural core of a wide array of compounds with significant biological activities. researchgate.netrsc.orgnih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring feature in many successful drugs. nih.gov The unique chemical properties of the pyrazole ring, including its aromaticity and ability to participate in hydrogen bonding, contribute to its capacity to bind effectively to biological targets. chemdiv.com

The versatility of the pyrazole nucleus allows for the synthesis of derivatives with a broad spectrum of pharmacological effects. These include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antidepressant, and antitumor activities. researchgate.netrsc.orgresearchgate.netsmolecule.com The prevalence of pyrazole-containing pharmaceuticals on the market, with numerous approvals by regulatory bodies like the US FDA, underscores the enduring importance of this heterocycle in drug discovery and development. chemdiv.com Beyond medicine, pyrazole derivatives are also integral to agrochemistry, finding use as herbicides and insecticides. smolecule.com

Rationale for Investigating Highly Substituted Pyrazole Architectures

The exploration of highly substituted pyrazole architectures is driven by the understanding that the nature and position of substituents on the pyrazole core profoundly influence the molecule's physicochemical properties and biological activity. nih.govchemdiv.com By strategically adding different functional groups to the pyrazole ring, chemists can fine-tune properties such as solubility, lipophilicity, metabolic stability, and target-binding affinity. chemdiv.com This modular approach allows for the systematic optimization of lead compounds in drug discovery programs.

Research into multi-substituted pyrazoles, such as 3,5-diaryl pyrazoles, has been particularly fruitful. nih.govresearchgate.net The aryl groups at the 3 and 5 positions can be modified to explore structure-activity relationships (SAR), leading to the identification of compounds with enhanced potency and selectivity for specific biological targets. nih.gov The introduction of further substituents, for instance at the 4-position, provides an additional vector for structural diversification, enabling a more comprehensive exploration of the chemical space around the pyrazole scaffold. This targeted modification is essential for developing novel compounds with improved therapeutic profiles.

Overview of 3,5-Bis(4-bromophenyl)-4-methyl-1H-pyrazole as a Key Synthetic and Functional Target

This compound is a specific example of a highly substituted pyrazole. Its structure features two bromophenyl groups at positions 3 and 5, and a methyl group at position 4 of the pyrazole ring. The presence of the two bromophenyl moieties makes it a key intermediate for further chemical modifications through cross-coupling reactions, such as the Suzuki or Sonogashira couplings. The bromine atoms serve as versatile handles to introduce a wide range of other functional groups, thereby allowing for the creation of a library of novel compounds for biological screening.

Below are the key chemical identifiers for this compound:

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₆H₁₂Br₂N₂
Molecular Weight 408.09 g/mol
Canonical SMILES CC1=C(C(=NN1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br

Scope and Objectives of Research on this Specific Pyrazole Derivative

The primary objective of research focused on this compound is to leverage its structural features for the creation of novel compounds with potential therapeutic applications. The key research goals include:

Development of Efficient Synthetic Routes: Establishing optimized and scalable synthetic methods to produce this compound and its derivatives in high yield and purity.

Structural Diversification: Utilizing the bromo-substituents as anchor points for cross-coupling reactions to generate a diverse library of analogues with various substituents on the phenyl rings.

Biological Evaluation: Screening the synthesized compounds for a range of biological activities, guided by the known pharmacological profiles of other substituted pyrazoles. This could include assays for anticancer, anti-inflammatory, or antimicrobial properties.

Structure-Activity Relationship (SAR) Studies: Systematically analyzing the biological data of the synthesized analogues to understand how different structural modifications impact their activity and to guide the design of more potent and selective compounds.

Investigation of Physicochemical Properties: Characterizing the physical and chemical properties of the synthesized compounds, such as their solubility, stability, and photophysical characteristics, to assess their potential for various applications, including as materials in organic electronics.

Through these focused research efforts, this compound serves as a valuable platform for the discovery and development of new chemical entities with significant scientific and potentially commercial value.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N2/c1-10-15(11-2-6-13(17)7-3-11)19-20-16(10)12-4-8-14(18)9-5-12/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHSHCMXEPMOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101263810
Record name 3,5-Bis(4-bromophenyl)-4-methyl-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159937-19-5
Record name 3,5-Bis(4-bromophenyl)-4-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159937-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(4-bromophenyl)-4-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Bis 4 Bromophenyl 4 Methyl 1h Pyrazole and Its Precursors

Retrosynthetic Analysis and Identification of Key Starting Materials

A retrosynthetic analysis of 3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole provides a logical framework for devising its synthesis. The most direct disconnection of the pyrazole (B372694) ring, following the principles of the classical Knorr pyrazole synthesis, breaks the two C-N bonds. This approach identifies hydrazine (B178648) and a 1,3-dicarbonyl compound as the primary precursors.

For the target molecule, the key dicarbonyl precursor is 2-methyl-1,3-bis(4-bromophenyl)propane-1,3-dione . This intermediate contains the required carbon skeleton and the two 4-bromophenyl groups.

Further disconnection of this dicarbonyl precursor is possible. An aldol-type disconnection points to 4-bromoacetophenone and a 4-bromobenzoyl source, such as 4-bromobenzoyl chloride or ethyl 4-bromobenzoate (B14158574), as the fundamental starting materials. The central methyl group can be introduced via α-alkylation of the parent 1,3-dicarbonyl compound, 1,3-bis(4-bromophenyl)propane-1,3-dione , using a methylating agent like methyl iodide.

Therefore, the key starting materials identified through this analysis are:

4-bromoacetophenone

A 4-bromobenzoylating agent (e.g., ethyl 4-bromobenzoate)

A methylating agent (e.g., methyl iodide)

Hydrazine or a derivative thereof

This retrosynthetic pathway forms the basis for the classical condensation approach to synthesizing the target pyrazole.

Classical Approaches to Pyrazole Ring Formation Adapted for the Compound

The most established method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and hydrazine. thieme-connect.comrsc.org This approach, known as the Knorr pyrazole synthesis, is highly adaptable for the preparation of this compound. The synthesis proceeds in two main stages: formation of the dicarbonyl precursor and the subsequent cyclization.

Stage 1: Synthesis of 2-Methyl-1,3-bis(4-bromophenyl)propane-1,3-dione

Claisen Condensation: The synthesis begins with a Claisen condensation between ethyl 4-bromobenzoate and 4-bromoacetophenone. Using a strong base like sodium ethoxide (NaOEt) or sodium hydride (NaH), the enolate of 4-bromoacetophenone attacks the ester, yielding the parent dicarbonyl compound, 1,3-bis(4-bromophenyl)propane-1,3-dione.

α-Methylation: The methylene (B1212753) proton situated between the two carbonyl groups is acidic. Treatment with a suitable base (e.g., potassium carbonate, K₂CO₃) and a methylating agent like methyl iodide (MeI) introduces the required methyl group at the C4 position of the pyrazole ring. mdpi.com

Stage 2: Pyrazole Ring Formation

The synthesized 2-methyl-1,3-bis(4-bromophenyl)propane-1,3-dione is then reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, typically ethanol (B145695) or acetic acid. The reaction proceeds via a condensation-cyclization-dehydration sequence to afford the final aromatic pyrazole ring. mdpi.comnih.gov

Table 1: Proposed Reaction Scheme via Condensation

StepReactantsReagents & ConditionsProduct
14-Bromoacetophenone, Ethyl 4-bromobenzoate1. NaH, THF, RT 2. Acidic workup1,3-Bis(4-bromophenyl)propane-1,3-dione
21,3-Bis(4-bromophenyl)propane-1,3-dioneK₂CO₃, MeI, DMF, 60°C2-Methyl-1,3-bis(4-bromophenyl)propane-1,3-dione
32-Methyl-1,3-bis(4-bromophenyl)propane-1,3-dioneHydrazine hydrate, Ethanol, RefluxThis compound

An alternative classical route involves a [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.gov This method constructs the pyrazole ring by reacting a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the 1,3-dipole is typically a nitrile imine, and the dipolarophile is an alkyne or an alkene equivalent. nih.govchim.it

To synthesize the target compound, this would involve the reaction of a nitrile imine bearing a 4-bromophenyl group with an alkyne also substituted with a 4-bromophenyl group.

Generation of the Nitrile Imine: The nitrile imine, N-phenyl-C-(4-bromophenyl)nitrilimine , can be generated in situ from the corresponding hydrazonoyl halide, 4-bromo-N'-phenylbenzohydrazonoyl chloride , upon treatment with a base like triethylamine (B128534) (Et₃N).

Cycloaddition: The generated nitrile imine then reacts with the alkyne dipolarophile, 1-(4-bromophenyl)-1-propyne . This cycloaddition forms the pyrazole ring directly.

A significant challenge in this approach is controlling the regioselectivity. The reaction of an unsymmetrical alkyne with the nitrile imine can potentially lead to two different regioisomers. However, electronic and steric factors often favor the formation of one isomer over the other. nih.gov

Advanced Catalytic Strategies for Targeted Synthesis

Modern synthetic chemistry offers powerful catalytic methods that can be applied to the synthesis of complex pyrazoles. These strategies often provide higher efficiency and functional group tolerance compared to classical methods.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon bonds. This strategy can be employed to introduce the two 4-bromophenyl groups onto a pre-existing, suitably functionalized pyrazole core.

A plausible route would start with a dihalogenated pyrazole, such as 3,5-dibromo-4-methyl-1H-pyrazole . This intermediate could then undergo a double Suzuki-Miyaura coupling reaction with 4-bromophenylboronic acid .

The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a suitable phosphine (B1218219) ligand and a base (e.g., K₂CO₃, Cs₂CO₃). acs.orgnih.gov This method offers a convergent approach where the pyrazole core and the aryl substituents are brought together late in the synthetic sequence.

Table 2: Typical Conditions for Suzuki Coupling on a Pyrazole Core

ComponentExampleRole
Pyrazole Substrate3,5-Dibromo-4-methyl-1H-pyrazoleElectrophile
Boronic Acid4-Bromophenylboronic acidNucleophile
Palladium CatalystPd(OAc)₂, Pd(PPh₃)₄Catalyst
LigandSPhos, XPhos, PPh₃Stabilizes catalyst, promotes reaction
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates boronic acid
SolventDioxane/Water, Toluene, DMFReaction medium

Copper catalysis has emerged as a cost-effective and efficient alternative for the synthesis of nitrogen-containing heterocycles, including pyrazoles. rsc.orgrsc.org Copper-catalyzed reactions can facilitate various transformations, such as C-N bond formation and oxidative cyclizations. thieme-connect.comacs.org

One potential copper-mediated strategy is the aerobic oxidative cyclization of β,γ-unsaturated hydrazones. rsc.org A custom-designed hydrazone precursor incorporating the necessary 4-bromophenyl and methyl moieties could be cyclized using a copper catalyst, such as copper(II) acetate (Cu(OAc)₂) or copper(II) triflate (Cu(OTf)₂), with molecular oxygen serving as a green oxidant. rsc.orgacs.org

Another approach is a copper-catalyzed multicomponent reaction. For instance, a reaction involving a 4-bromophenyl-substituted alkyne, a hydrazine, and a carbonyl source could potentially be mediated by a copper catalyst to assemble the pyrazole ring in a single step. These methods are highly atom-economical and can simplify synthetic procedures significantly. rsc.org

Other Metal-Catalyzed Methods for Pyrazole Construction

While traditional methods for pyrazole synthesis, such as the Knorr condensation, are well-established, a variety of metal-catalyzed reactions offer alternative and often more efficient routes. These methods can provide access to a wide range of functionalized pyrazoles by forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org

Transition metal-catalyzed reactions, in particular, have become a cornerstone for pyrazole construction. These reactions often proceed through mechanisms like C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby increasing atom economy. researchgate.netrsc.org Catalysts based on copper, nickel, titanium, and silver have demonstrated utility in pyrazole synthesis.

Copper-Catalyzed Synthesis : Copper catalysts, such as copper(I) oxide (Cu₂O), can promote the aerobic oxidative [3+2] cycloaddition of hydrazines with alkynoates. organic-chemistry.org This method is valued for its use of an inexpensive promoter and air as a green oxidant, showcasing high atom economy and regioselectivity. organic-chemistry.org

Nickel-Mediated Synthesis : Nickel complexes have been used in stoichiometric examples of N-N bond coupling to form the pyrazole core. nih.gov This approach is notable for facilitating the thermodynamically challenging reductive elimination to form the weak N-N bond. nih.gov

Titanium-Catalyzed Multicomponent Synthesis : Titanium imido complexes can catalyze the multicomponent synthesis of pyrazoles from alkynes and nitriles. This method involves an oxidative N-N bond coupling, offering a direct route to multisubstituted pyrazoles without the need for potentially hazardous hydrazine reagents. nih.gov

Silver-Catalyzed Reactions : Silver catalysts, such as silver triflate (AgOTf), are effective in the reaction between trifluoromethylated ynones and hydrazines, leading to highly regioselective formation of 3-CF₃-pyrazoles with excellent yields. mdpi.com Silver has also been used in the divergent synthesis of N-acyl pyrazoles from N-propargyl hydrazides, proceeding through a proposed radical-mediated pathway. acs.org

These metal-catalyzed approaches provide a versatile toolkit for chemists, enabling the synthesis of complex pyrazole structures that might be difficult to access through classical methods.

Regioselectivity and Stereoselectivity in Pyrazole Synthesis

The synthesis of a specifically substituted pyrazole like this compound requires precise control over the orientation of substituents on the heterocyclic ring, a concept known as regioselectivity. When unsymmetrical precursors like 1,3-dicarbonyl compounds react with substituted hydrazines, two different regioisomeric products can form. mdpi.comnih.gov

The choice of solvent and the nature of the hydrazine reactant can significantly influence the regiochemical outcome. nih.gov For instance, the reaction of arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer, while the corresponding free hydrazine may lead exclusively to the 1,5-regioisomer. nih.govacs.org Aprotic dipolar solvents have been shown to yield better results in some cyclocondensation reactions compared to commonly used polar protic solvents like ethanol. nih.govmdpi.com

Several modern synthetic methods have been developed to achieve high regioselectivity:

Metal-Free Approaches : An iodine-mediated, metal-free oxidative C-N bond formation provides a practical and eco-friendly one-pot protocol for the regioselective synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org

Catalyst-Controlled Synthesis : The use of specific catalysts can direct the reaction towards a single isomer. Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines exhibit remarkable speed and high regioselectivity. mdpi.com Similarly, palladium-catalyzed ring-opening of 2H-azirines with hydrazones provides polysubstituted pyrazoles with a wide substrate scope. organic-chemistry.org

1,3-Dipolar Cycloadditions : The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful tool for constructing the pyrazole ring. thieme.de This method, especially when generating diazo compounds in situ from N-tosylhydrazones, offers an efficient and cost-effective route to 3,5-disubstituted pyrazoles. thieme.de The regioselectivity of this transformation has been confirmed through 2D NMR techniques and DFT calculations. rsc.org

While stereoselectivity is less commonly a factor in the synthesis of the aromatic pyrazole core itself, it becomes critical when chiral centers are present in the substituents or when N-functionalized pyrazoles are synthesized. For example, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity. nih.gov The presence of a silver carbonate catalyst plays a key role in switching the stereochemical outcome. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Techniques

Maximizing the yield of the target pyrazole is a primary goal in synthetic chemistry. This is achieved through the systematic optimization of various reaction parameters, including solvent, temperature, catalyst, and reaction time.

A temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and N-tosyl-1H-pyrazoles, where simply tuning the reaction temperature can yield the desired product in moderate to excellent yields without the need for transition-metal catalysts or oxidants. nih.govmdpi.com The choice of solvent also plays a critical role; studies have shown that yields in ionic liquids can be significantly higher than in conventional organic solvents like ethanol for certain cyclization reactions. nih.gov

The table below illustrates the optimization of reaction conditions for a model pyrazole synthesis, highlighting the impact of different parameters.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneEthanolReflux1275 researchgate.net
2PiperidineEthanolReflux885 researchgate.net
3SBA-15-PR-NH₂EthanolReflux1.596 researchgate.net
4SBA-15-PR-NH₂Water80382 researchgate.net
5SBA-15-PR-NH₂Solvent-free80290 researchgate.net

Energy sources like microwave irradiation and ultrasonic radiation are modern techniques used to enhance reaction rates and yields. researchgate.netnih.gov Microwave-assisted synthesis, often coupled with solvent-free conditions, can dramatically reduce reaction times and improve yields for pyrazole derivatives. nih.govnih.gov Similarly, ultrasonic irradiation promotes reactions under mild conditions, offering an environmentally friendly and cost-effective method. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of pyrazoles is an area of growing importance, aiming to reduce the environmental impact of chemical processes. researchgate.netjetir.org This involves using safer solvents, renewable energy sources, recyclable catalysts, and designing atom-economical reactions. researchgate.netjetir.org

Key green strategies for pyrazole synthesis include:

Use of Green Solvents : Traditional volatile organic solvents are being replaced with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents (DESs). researchgate.netthieme-connect.com Water is a particularly attractive solvent due to its non-toxic and renewable nature. nih.gov

Solvent-Free Conditions : Conducting reactions without a solvent minimizes waste and simplifies product purification. nih.govtandfonline.com Microwave irradiation is often employed in solvent-free reactions to provide the necessary energy. nih.govnih.gov

Energy-Efficient Techniques : Microwave and ultrasound-assisted syntheses are considered green techniques because they often lead to shorter reaction times and increased yields, making the processes more energy-efficient. researchgate.netnih.govnih.gov Flow chemistry is another approach that offers enhanced heat transfer and reduced energy consumption. nih.gov

Recyclable and Benign Catalysts : The development of recyclable catalysts, such as magnetic nanoparticles, aligns with green chemistry principles by reducing waste and catalyst consumption. mdpi.com Bio-organic catalysts and solid-supported catalysts also offer sustainable alternatives. researchgate.netnih.gov

The table below summarizes various green synthetic approaches for pyrazole derivatives, highlighting the conditions and advantages.

Green TechniqueCatalyst/MediumConditionsAdvantagesReference(s)
Microwave IrradiationK₂CO₃ / DMF (cat.)Solvent-freeShort reaction times, high yields nih.govnih.gov
Ultrasonic RadiationPEG-400 / WaterRoom Temp, Catalyst-freeOperational simplicity, cost-effective researchgate.net
Green SolventsDeep Eutectic Solvents (DESs)VariesBiodegradable, low toxicity, high selectivity thieme-connect.com
Ionic LiquidsbmimVariesRecyclable medium, enhanced reaction rates mdpi.com
Solvent-free SynthesisTetrabutylammonium bromide (TBAB)Room TempEnvironment-friendly, shorter reaction times tandfonline.com
Magnetic Nanoparticle CatalysisFe₃O₄@L-arginineSolvent-free, Room TempHigh efficiency, ease of recovery, reusability mdpi.com

By embracing these sustainable practices, the synthesis of this compound and its precursors can be achieved in a more efficient, economical, and environmentally responsible manner.

Chemical Reactivity and Derivatization Pathways of 3,5 Bis 4 Bromophenyl 4 Methyl 1h Pyrazole

Reactivity at the Pyrazole (B372694) Nitrogen (N-H site)

The pyrazole ring contains a pyrrole-like nitrogen atom with a lone pair of electrons contributing to the aromatic system and a pyridine-like nitrogen. The N-H proton is acidic and can be removed by a base to generate a pyrazolate anion. This anion is a potent nucleophile, readily participating in reactions with various electrophiles.

The deprotonated nitrogen of 3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole can be readily alkylated or acylated.

N-Alkylation: This reaction typically involves treating the pyrazole with a base (such as sodium hydride, potassium carbonate, or a tertiary amine) to generate the nucleophilic pyrazolate anion, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or another alkylating agent. researchgate.netsemanticscholar.org The reaction proceeds via an S_N2 mechanism to furnish the N-alkylated product. Acid-catalyzed methods using electrophiles like trichloroacetimidates have also been developed for N-alkylation of pyrazoles. semanticscholar.orgmdpi.com

N-Acylation: Similarly, acylation can be achieved by reacting the pyrazole with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), usually in the presence of a base to neutralize the HX byproduct. This reaction yields N-acyl pyrazole derivatives.

N-alkylation and N-acylation reactions on this compound lead to a diverse range of N-substituted derivatives. The introduction of different alkyl or acyl groups can significantly modify the steric and electronic properties of the molecule, influencing its solubility, crystal packing, and biological activity. Given the dissymmetry of the parent molecule, N-substitution creates a single, specific isomer. A wide variety of primary amines can be used to synthesize N-substituted pyrazoles through various modern synthetic protocols. nih.gov

Reaction TypeReagent/ElectrophilePotential Product
N-MethylationMethyl iodide (CH₃I)1-Methyl-3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole
N-EthylationEthyl bromide (C₂H₅Br)1-Ethyl-3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole
N-BenzylationBenzyl bromide (BnBr)1-Benzyl-3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole
N-AcetylationAcetyl chloride (CH₃COCl)1-Acetyl-3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole
N-BenzoylationBenzoyl chloride (PhCOCl)1-Benzoyl-3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole

Functionalization via the Bromine Substituents

The two bromine atoms on the phenyl rings at the C3 and C5 positions of the pyrazole core are key functional handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are powerful tools for modifying aryl halides. mdpi.comyoutube.comnih.gov The C-Br bonds in this compound can be selectively activated to form new bonds. Depending on the stoichiometry of the coupling partners, either mono- or di-substituted products can be synthesized.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.gov This pathway allows for the formation of biaryl structures by replacing the bromine atoms with various aryl or heteroaryl groups. nih.govrsc.orgbeilstein-journals.org The reaction is highly versatile and tolerant of many functional groups. nih.gov

Sonogashira Reaction: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov It is an effective method for synthesizing arylalkynes from this compound. Bulky, electron-rich phosphine (B1218219) ligands can facilitate these couplings even at room temperature. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It requires a palladium catalyst with a specialized phosphine ligand and a base. researchgate.netresearchgate.net This method allows for the introduction of a wide range of amino functionalities in place of the bromine atoms.

Reaction NameCoupling PartnerGeneral Product Structure
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)3,5-Bis(4-arylphenyl)-4-methyl-1H-pyrazole
SonogashiraTerminal alkyne (R-C≡CH)3,5-Bis(4-alkynylphenyl)-4-methyl-1H-pyrazole
Buchwald-HartwigAmine (R₂NH)3,5-Bis(4-aminophenyl)-4-methyl-1H-pyrazole

Nucleophilic aromatic substitution (S_NAr) involves the replacement of a halide on an aromatic ring by a strong nucleophile. This reaction pathway generally requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. The bromophenyl rings of this compound lack such activation. Therefore, S_NAr reactions are not a generally viable pathway for the functionalization of this compound under standard conditions and would require harsh reaction conditions with limited synthetic utility compared to metal-catalyzed methods.

Metal-halogen exchange is a powerful technique for converting an aryl halide into a highly nucleophilic organometallic reagent. nih.gov Treating this compound with a strong organometallic base, typically an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures, can replace one or both bromine atoms with lithium. rsc.org The use of magnesium-based reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) can also effect the exchange under milder conditions. clockss.org

The resulting organolithium or Grignard-type species are potent carbon nucleophiles. They can be trapped in situ by a wide variety of electrophiles to introduce new functional groups onto the phenyl rings. This two-step sequence allows for the synthesis of derivatives that are not accessible through cross-coupling reactions. By controlling the stoichiometry of the organolithium reagent, selective mono- or di-functionalization can be achieved. researchgate.net

ElectrophileReagentFunctional Group IntroducedPotential Product
Carbon dioxideCO₂Carboxylic acid (-COOH)4,4'-(4-Methyl-1H-pyrazole-3,5-diyl)dibenzoic acid
AldehydeR-CHOSecondary alcohol (-CH(OH)R)3,5-Bis(4-(hydroxy(alkyl)methyl)phenyl)-4-methyl-1H-pyrazole
KetoneR₂C=OTertiary alcohol (-C(OH)R₂)3,5-Bis(4-(1-hydroxy-1,1-dialkyl)phenyl)-4-methyl-1H-pyrazole
N,N-DimethylformamideDMFAldehyde (-CHO)4,4'-(4-Methyl-1H-pyrazole-3,5-diyl)dibenzaldehyde
IodineI₂Iodide (-I)3,5-Bis(4-iodophenyl)-4-methyl-1H-pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole and Phenyl Rings

The reactivity of this compound towards electrophilic and nucleophilic substitution is dictated by the electronic properties of both the pyrazole core and the attached bromophenyl rings. The pyrazole ring is a π-excessive heteroaromatic system, which generally favors electrophilic substitution. Conversely, the bromine-substituted phenyl rings are susceptible to nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions.

Electrophilic Substitution:

In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position due to its higher electron density. nih.gov However, in the target molecule, this position is already occupied by a methyl group. This directs electrophilic attack to other available positions, primarily the phenyl rings, or under forcing conditions, potentially the pyrazole ring itself, though this is less common.

The bromine atoms on the phenyl rings are ortho-, para-directing deactivators. Therefore, electrophilic substitution on the phenyl rings would be expected to occur at the positions ortho to the bromine atoms (positions 3 and 5 of the phenyl ring). Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely yield a mixture of mono- and di-nitro derivatives on the phenyl rings.

Reaction TypeReagentsExpected Product(s)
NitrationHNO₃/H₂SO₄Substitution at positions ortho to the bromine on the phenyl rings.
BrominationBr₂/FeBr₃Further bromination on the phenyl rings.
Friedel-Crafts AcylationRCOCl/AlCl₃Acylation on the phenyl rings.

Nucleophilic Substitution:

The bromine atoms on the phenyl rings are excellent leaving groups for nucleophilic aromatic substitution, particularly through palladium-catalyzed cross-coupling reactions. This allows for a wide range of derivatization pathways. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings can be employed to introduce new carbon-carbon and carbon-nitrogen bonds. nih.govmdpi.com

For example, a Suzuki-Miyaura coupling reaction with an arylboronic acid could replace one or both bromine atoms with a new aryl group, leading to the formation of terphenyl or more complex polyaromatic systems. nih.govrsc.org Similarly, the Heck reaction would allow for the introduction of vinyl groups, and the Buchwald-Hartwig amination would enable the formation of arylamines.

Coupling ReactionReagentsProduct Type
Suzuki-MiyauraArylboronic acid, Pd catalyst, baseBiaryl or terphenyl derivatives
HeckAlkene, Pd catalyst, baseStilbene derivatives
Buchwald-HartwigAmine, Pd catalyst, baseDi- or tri-arylamine derivatives
SonogashiraTerminal alkyne, Pd/Cu catalyst, baseArylalkyne derivatives

Reactivity of the Methyl Group at C4

The methyl group at the C4 position of the pyrazole ring exhibits reactivity analogous to a benzylic methyl group due to its proximity to the aromatic pyrazole ring. This allows for a variety of transformations, including halogenation, oxidation, and condensation reactions.

Halogenation:

Free radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator, can introduce a halogen atom to the methyl group. This would yield the corresponding 4-(halomethyl)pyrazole derivative, a versatile intermediate for further functionalization.

Oxidation:

The methyl group can be oxidized to various functional groups depending on the oxidizing agent and reaction conditions. Mild oxidation could yield the corresponding aldehyde (4-formylpyrazole), while stronger oxidation could produce the carboxylic acid (pyrazole-4-carboxylic acid). These derivatives are valuable precursors for the synthesis of more complex molecules.

ReactionReagentsProduct
Radical HalogenationNBS or NCS, AIBN or UV light4-(Halomethyl)-3,5-bis(4-bromophenyl)-1H-pyrazole
Mild Oxidatione.g., SeO₂3,5-Bis(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Strong Oxidatione.g., KMnO₄, K₂Cr₂O₇3,5-Bis(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

Thermal and Photochemical Transformations

The thermal and photochemical stability and reactivity of this compound are influenced by the robust aromaticity of the pyrazole core and the nature of its substituents.

Thermal Transformations:

Substituted pyrazoles are generally thermally stable compounds due to their aromatic character. researchgate.netnih.gov The thermal decomposition of pyrazole derivatives often requires high temperatures and may proceed through complex fragmentation pathways. researchgate.netbibliotekanauki.pl For this compound, thermal decomposition would likely involve the cleavage of the bonds to the phenyl rings or the fragmentation of the pyrazole ring itself at elevated temperatures. The presence of the bromine atoms might influence the decomposition pathway, potentially leading to the formation of brominated aromatic fragments.

Photochemical Transformations:

The photochemical behavior of pyrazoles can involve rearrangements and cycloadditions. rsc.orgbeilstein-journals.org Upon UV irradiation, pyrazoles can undergo rearrangements to form imidazoles or other heterocyclic systems. rsc.org The specific pathway of photochemical transformation is highly dependent on the substitution pattern and the reaction conditions. For this compound, photochemical reactions could potentially lead to the formation of imidazole (B134444) isomers or involve reactions of the bromophenyl groups. However, without specific experimental data, the exact photochemical transformations remain speculative.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of specific nuclei.

For 3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole, ¹H NMR would be expected to show distinct signals for the protons on the methyl group, the pyrazole (B372694) ring (N-H), and the two bromophenyl rings. The aromatic protons would likely appear as doublets due to ortho-coupling. The methyl protons would present as a singlet, and the N-H proton of the pyrazole ring would also be a singlet, with its chemical shift potentially influenced by solvent and concentration.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms. This includes the methyl carbon, the carbons of the pyrazole ring, and the carbons of the two bromophenyl groups, including the carbon atoms directly bonded to the bromine atoms (ipso-carbons).

While ¹⁵N NMR is less common, it could provide direct information about the electronic environment of the two nitrogen atoms within the pyrazole ring, confirming their heterocyclic nature.

Although specific spectra for the target compound are not provided in the searched literature, data for the related compound 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole illustrates the typical NMR data obtained for such structures. rsc.org

Table 1: Illustrative NMR Data for a Related Pyrazole Compound

Click to view NMR data for 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole rsc.org
NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
¹H7.52d, J = 8.32H, Aromatic
7.36d, J = 9.02H, Aromatic
5.91s1H, Pyrazole ring
2.28s3H, Methyl group
2.26s3H, Methyl group
¹³C148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2-Aromatic, Pyrazole, and Methyl carbons

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₆H₁₂Br₂N₂), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its exact mass. The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis would likely involve cleavage of the bromophenyl groups and fragmentation of the pyrazole ring. Common fragmentation pathways for pyrazoles can include the loss of N₂ or HCN, leading to predictable daughter ions that help confirm the core structure. rsc.org

The mass spectrometry data for 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole shows a protonated molecular ion [M+H]⁺ at m/z = 251, consistent with its molecular formula. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a "fingerprint" based on the types of chemical bonds and functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the pyrazole ring, typically in the region of 3100-3500 cm⁻¹.

C-H stretching for the aromatic rings and the methyl group (around 2900-3100 cm⁻¹).

C=C and C=N stretching from the aromatic and pyrazole rings in the 1400-1650 cm⁻¹ region.

C-N stretching vibrations.

C-Br stretching , which would appear at lower frequencies in the fingerprint region (typically below 800 cm⁻¹).

A study on the related compound 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole recorded its FT-IR and FT-Raman spectra in the regions of 4000–400 cm⁻¹ and 3500–100 cm⁻¹, respectively, allowing for a detailed vibrational assignment based on theoretical calculations. nih.gov

Table 2: Expected Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H Stretch3100 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C / C=N Stretch1400 - 1650
C-H Bend1350 - 1480
C-N Stretch1000 - 1350
C-Br Stretch< 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The pyrazole ring and the two bromophenyl substituents in this compound constitute a significant conjugated system.

The UV-Vis spectrum would be expected to show absorption maxima (λ_max) corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. Analysis of the HOMO-LUMO energy gap can also be performed using data from UV-Vis spectra, providing insights into the electronic properties of the molecule. For instance, studies on 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole have utilized UV-Vis spectroscopy to investigate its electronic properties and intramolecular charge transfer. nih.gov

Single Crystal X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions like hydrogen bonding and π–π stacking that dictate the crystal packing.

While the crystal structure for this compound has not been reported in the searched literature, extensive crystallographic data exists for structurally similar molecules. For example, 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole was found to crystallize in the orthorhombic system. nih.gov Another related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole , also crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net Such data provides a strong basis for predicting the likely solid-state conformation and packing of the target molecule.

Table 3: Illustrative Crystallographic Data for Related Pyrazole Compounds

Click to view XRD data for related pyrazoles
Parameter3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.gov3-(4-bromophenyl)-5-methyl-1H-pyrazole researchgate.net
Formula C₂₁H₁₆Br₂N₂C₁₀H₉BrN₂
Crystal System OrthorhombicOrthorhombic
Space Group P bcaP2₁2₁2₁
a (Å) 10.5815 (3)5.9070 (3)
b (Å) 11.2119 (3)9.2731 (7)
c (Å) 15.4569 (4)17.5641 (14)
V (ų) 1833.79 (9)962.09 (12)
Z 44

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify the compound's purity and elemental composition.

For this compound, with the molecular formula C₁₆H₁₂Br₂N₂, the theoretical elemental composition can be calculated. Experimental validation would confirm that the synthesized compound matches these expected values within an acceptable margin of error.

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01116192.17649.01%
HydrogenH1.0081212.0963.08%
BromineBr79.9042159.80840.76%
NitrogenN14.007228.0147.14%
Total 392.094 100.00%

For comparison, the elemental analysis of 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole yielded experimental values (C 55.21%; H 3.48%; N 6.10%) that closely matched the calculated values (C 55.29%; H 3.54%; N 6.14%), confirming its composition. nih.gov

Theoretical and Computational Investigations of 3,5 Bis 4 Bromophenyl 4 Methyl 1h Pyrazole

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide insight into the geometry, stability, and electronic nature of 3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov For this compound, FMO analysis would involve visualizing the spatial distribution of these orbitals to identify the likely sites for nucleophilic and electrophilic attack. The energy gap would also allow for the calculation of global reactivity descriptors like chemical hardness, softness, and electrophilicity index, providing a quantitative measure of its reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. dergipark.org.tr The MEP surface is colored according to the electrostatic potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or near-neutral potential. For the target compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the bromine atoms, identifying them as potential sites for electrophilic interaction. researchgate.net Positive potential would be expected around the hydrogen atoms.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies, specific peaks in the experimental spectra can be assigned to particular vibrational modes, such as C-H stretching, C=N stretching of the pyrazole ring, and vibrations associated with the bromophenyl groups. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting the 1H and 13C NMR chemical shifts. nih.gov These predicted shifts are valuable for interpreting experimental NMR spectra and confirming the structural assignments of the synthesized compound. researchgate.net

While the frameworks for these computational studies are well-established, their application to This compound has not yet been reported in the available literature. Future research in this area would be necessary to provide the specific data and detailed findings for this compound.

In-depth Analysis of Non-Covalent Interactions and Supramolecular Assembly of this compound Remains an Area for Future Investigation

A thorough review of available scientific literature and crystallographic databases indicates that detailed theoretical and computational investigations specifically focused on the non-covalent interactions and supramolecular assembly of this compound have not been publicly reported. While extensive research exists on the structural and interactive properties of the broader pyrazole class of compounds, data directly pertaining to this specific molecule, including its crystal structure, Hirshfeld surface analysis, and the precise nature of its intermolecular forces, are not available at this time.

In the study of similar pyrazole derivatives, non-covalent interactions such as hydrogen bonds, halogen bonds (involving the bromine atoms), π–π stacking, and C–H···π interactions are commonly observed to play a crucial role in directing their supramolecular assembly. For instance, studies on related bromophenyl-substituted pyrazoles have revealed the formation of intricate networks stabilized by C—H···N and C—H···Br interactions.

Although specific experimental data for this compound is not present in the current body of scientific literature, the general principles of supramolecular chemistry suggest that its solid-state structure would be governed by a combination of the aforementioned non-covalent forces. The presence of two bromophenyl groups, a methyl group, and the pyrazole core offers multiple sites for such interactions, likely leading to a complex and stable crystalline lattice.

The elucidation of the precise supramolecular assembly of this compound awaits dedicated crystallographic and computational studies. Such research would be invaluable for a comprehensive understanding of its solid-state behavior and for the rational design of new materials with tailored properties based on this molecular scaffold.

Advanced Applications and Potential Utilities in Materials Science and Catalysis

Role as Ligands in Coordination Chemistry and Metal Complexes

The nitrogen atoms of the pyrazole (B372694) ring in 3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole are effective coordination sites, making the compound an excellent candidate for use as a ligand in coordination chemistry. The formation of stable complexes with a variety of metal ions is a key feature of pyrazole-based ligands, enabling the construction of diverse supramolecular architectures with tailored properties.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific geometry and connectivity of the ligand are crucial in determining the final structure and properties of the resulting framework. While specific research on the use of this compound in the synthesis of MOFs is not extensively documented in publicly available literature, the broader class of pyrazole-based ligands has been successfully employed for this purpose. The ditopic nature of this particular pyrazole, with potential coordination through the pyrazole nitrogen atoms and possible interactions involving the bromophenyl groups, makes it a promising candidate for the construction of novel MOFs. The steric bulk of the bromophenyl groups and the methyl substituent on the pyrazole ring would influence the porosity and dimensionality of the resulting frameworks.

The synthesis of coordination polymers using pyrazole-based ligands typically involves the reaction of the ligand with a metal salt under solvothermal or hydrothermal conditions. The choice of metal ion and reaction conditions can lead to a variety of structures, from simple one-dimensional chains to complex three-dimensional networks. The bromine atoms on the phenyl rings of this compound could also participate in halogen bonding, providing an additional tool for directing the self-assembly of the coordination polymer.

Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in a range of organic transformations. Palladium complexes, in particular, have been widely studied for their applications in cross-coupling reactions. While direct catalytic applications of this compound complexes are not extensively reported, the analogous structures of other bis(pyrazolyl) palladium complexes provide insights into their potential. For instance, ferrocenyl-based bis(pyrazolyl) palladium complexes have shown high efficiency in the cross-coupling of triarylbismuthanes and aryl bromides.

The catalytic activity of such complexes is influenced by the electronic and steric properties of the pyrazole ligand. The electron-withdrawing nature of the bromophenyl groups in this compound could enhance the electrophilicity of the metal center, potentially increasing its catalytic activity in certain reactions. Furthermore, the incorporation of these metal complexes into solid supports, such as polymers or silica, can lead to the development of heterogeneous catalysts with improved stability and recyclability.

Catalyst Type Reaction Key Features
HomogeneousCross-coupling reactions (e.g., Suzuki, Heck)Soluble in the reaction medium, high activity and selectivity.
HeterogeneousOxidation, reduction, and C-C bond formationSupported on a solid matrix, easily separable and reusable.

Potential in Organic Materials Science and Optoelectronics

The unique electronic and photophysical properties of pyrazole derivatives make them attractive candidates for applications in organic materials science and optoelectronics. The extended π-conjugation provided by the aromatic rings in this compound suggests its potential for use in fluorescent materials, organic light-emitting diodes (OLEDs), and other electronic devices.

Pyrazole derivatives are known to exhibit interesting photophysical properties, and many have been developed as fluorescent probes and dyes. While pyrazole itself is not fluorescent, appropriate substitution can lead to compounds with high fluorescence quantum yields. The this compound structure, with its extended aromatic system, is a promising scaffold for the development of new fluorescent materials. The bromine atoms offer a handle for further chemical modification, allowing for the fine-tuning of the emission wavelength and quantum efficiency. The photophysical properties of pyrazole-based dyes can be influenced by solvent polarity, pH, and the presence of metal ions, making them suitable for sensing applications.

Organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are technologies that rely on the unique electronic properties of organic materials. Hole-transporting materials (HTMs) and electron-transporting materials (ETMs) are crucial components of these devices, facilitating the efficient movement of charge carriers. Pyrazole derivatives have been investigated for their potential as both HTMs and ETMs. The electron-rich nature of the pyrazole ring, combined with the ability to introduce various substituents, allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match the requirements of the device architecture.

The this compound molecule could serve as a core for the development of new charge-transporting materials. The introduction of hole-transporting moieties, such as triphenylamine, or electron-transporting groups could lead to materials with ambipolar charge transport properties, which are highly desirable for simplifying OLED and OPV device structures.

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. The synthesis of poly(pyrazoles) has been explored as a route to new conductive materials. The polymerization of pyrazole monomers can be achieved through various methods, including electrochemical and chemical oxidation. The resulting polymers can exhibit reversible redox behavior and tunable conductivity.

The this compound monomer, with its two reactive bromine sites, could potentially be used in polymerization reactions, such as Suzuki or Stille coupling, to form conjugated polymers. The electronic properties of the resulting polymer would be influenced by the pyrazole core and the connectivity of the polymer chain. The development of such polymers could lead to new materials for applications in sensors, antistatic coatings, and organic electronic devices.

Application in Chemical Sensing and Chemo-sensing Platforms

While there is no specific research demonstrating the use of this compound as a chemical sensor, the broader class of pyrazole derivatives has been extensively investigated for this purpose. nih.govresearchgate.netrsc.org Pyrazoles are recognized for their remarkable photophysical properties and versatile molecular structure, making them excellent candidates for the development of colorimetric and fluorescent probes. nih.govrsc.org

The pyrazole ring system, with its multiple nitrogen atoms, can act as an effective chelating ligand for a wide range of metal ions. nih.govsemanticscholar.org This interaction can lead to significant and detectable changes in the molecule's photophysical properties, such as a shift in absorption or an enhancement or quenching of fluorescence. nih.gov Researchers have successfully designed pyrazole-based chemosensors for detecting various cations (like Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺) and anions (like F⁻ and CN⁻). nih.govsemanticscholar.org The design of these sensors often involves incorporating other functional groups onto the pyrazole core to enhance selectivity and sensitivity towards a specific analyte. nih.gov Given its structure, which includes two bromophenyl groups and a methyl group, this compound could theoretically be explored for similar sensing applications, although such studies have not yet been published.

Table 1: General Principles of Pyrazole-Based Chemosensors (Note: This table is based on the general properties of the pyrazole class of compounds, as no specific data exists for this compound.)

Sensing MechanismTypical AnalytesRationale for Pyrazole ScaffoldDetection Method
ChelationMetal Cations (Cu²⁺, Zn²⁺, Fe³⁺, etc.)Nitrogen atoms in the pyrazole ring act as donor sites for metal coordination. nih.govsemanticscholar.orgColorimetric or Fluorometric Change
Hydrogen BondingAnions (F⁻, CN⁻, etc.)N-H group on the pyrazole ring can act as a hydrogen bond donor.Change in UV-Vis Absorption or Fluorescence
Photoinduced Electron Transfer (PET)Various Ions and MoleculesThe pyrazole core can be part of a larger fluorophore-receptor system where analyte binding modulates PET. nih.govFluorescence "Turn-On" or "Turn-Off"

Utilization as a Versatile Synthon in the Synthesis of Complex Chemical Structures (e.g., agrochemicals, specialty chemicals)

The pyrazole moiety is a cornerstone in the synthesis of a vast number of biologically active compounds, including pharmaceuticals and agrochemicals. mdpi.comnih.gov Pyrazoles are considered "privileged structures" because their framework is frequently found in molecules with significant biological activity. mdpi.com They serve as versatile synthons, or building blocks, due to the reactivity of the ring system, which allows for various chemical modifications. nih.govpharmaguideline.comchim.it

While no specific agrochemicals or specialty chemicals have been reported as being synthesized from this compound, its structure suggests potential utility as a synthetic intermediate. The key features that make pyrazoles useful synthons include:

The ability to functionalize the different carbon and nitrogen positions on the ring. mdpi.compharmaguideline.com

The stability of the pyrazole core, which can withstand various reaction conditions. nih.gov

The capacity of the nitrogen atoms to be alkylated or to direct further reactions. pharmaguideline.com

The two bromo-substituents on the phenyl rings of this compound represent reactive sites that could be utilized in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to build more complex molecular architectures. Such reactions are fundamental in creating specialty chemicals and the active ingredients found in modern agrochemicals like fungicides and insecticides. nih.govwikipedia.org However, the application of this specific molecule as a synthon remains a theoretical potential, pending future synthetic research.

Table 2: Potential Synthetic Transformations of Bromophenyl-Substituted Pyrazoles (Note: This table outlines general synthetic possibilities for brominated pyrazole derivatives, as no specific examples exist for this compound.)

Reaction TypeReagent/CatalystPotential Product ClassApplication Area
Suzuki CouplingArylboronic acid, Pd catalystBiaryl-substituted pyrazolesSpecialty Chemicals, Pharmaceuticals
Heck CouplingAlkene, Pd catalystStyrenyl-substituted pyrazolesMaterials Science, Dyes
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl-substituted pyrazolesComplex Organic Synthesis
Buchwald-Hartwig AminationAmine, Pd catalystAmino-phenyl-substituted pyrazolesAgrochemicals, Pharmaceuticals

Analytical Method Development for Detection and Quantification Non Biological Matrices

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation

Chromatographic methods are the cornerstone for the separation and purity assessment of organic compounds like 3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of pyrazole (B372694) derivatives. For the purity assessment of this compound, a reverse-phase HPLC (RP-HPLC) method would be the most common approach. This method separates compounds based on their hydrophobicity. Given the nonpolar nature of the two bromophenyl groups, this compound is expected to be well-retained on a C18 or C8 stationary phase.

A typical HPLC method for a substituted pyrazole could involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.com The high degree of conjugation in the molecule suggests that UV detection would be highly effective, likely in the range of 254 nm to 280 nm. For method development, a gradient elution would likely be employed to ensure the separation of the main compound from any starting materials, intermediates, or by-products.

Enantioselective HPLC could also be employed if the synthesis might result in chiral impurities or if the molecule itself possesses chiral properties that need to be resolved. Polysaccharide-based chiral stationary phases have proven effective for the separation of pyrazole derivatives. nih.govacs.orgnih.gov

Gas Chromatography (GC), coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is another powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is likely to be sufficiently volatile and stable for GC analysis. The presence of bromine atoms makes it particularly amenable to detection by an electron capture detector (ECD) or mass spectrometry. GC-MS would provide not only quantitative data but also structural information, aiding in the identification of any impurities. A capillary column with a nonpolar stationary phase, such as a 5% phenyl-methylpolysiloxane, would be a suitable choice for the separation.

Table 1: Hypothetical Chromatographic Conditions for the Analysis of this compound

Parameter HPLC GC
Column C18, 4.6 x 250 mm, 5 µm 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Water (gradient) Helium
Flow Rate 1.0 mL/min 1.0 mL/min
Detector UV at 254 nm Mass Spectrometer (MS)
Injection Volume/Mode 10 µL 1 µL (Split)
Oven Temperature Program Isothermal at 25°C 150°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min

Spectroscopic Methods for Quantitative Analysis

Spectroscopic techniques are invaluable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the characterization of organic molecules. Both ¹H and ¹³C NMR would be used to confirm the structure of the compound. nih.gov For quantitative purposes, Quantitative NMR (qNMR) can be employed. This technique uses an internal standard of known concentration to determine the concentration of the analyte. The sharp signals expected for the methyl group and the aromatic protons would be suitable for integration and quantification.

Based on the analysis of similar pyrazole derivatives, the expected chemical shifts for this compound can be predicted. mdpi.comresearchgate.net The protons on the bromophenyl rings would appear in the aromatic region, and the methyl protons would be a singlet in the upfield region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H NMR
Aromatic-H 7.2 - 7.8 Multiplet
Methyl-H 2.1 - 2.5 Singlet
N-H 12.0 - 14.0 Broad Singlet
¹³C NMR
Aromatic-C 120 - 140
Pyrazole-C 110 - 150
Methyl-C 10 - 15

UV-Visible (UV-Vis) Spectroscopy can also be used for quantitative analysis. The extensive conjugation in the this compound molecule is expected to result in strong UV absorbance. A calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). This method is simple, rapid, and cost-effective for routine quantification, provided there are no interfering substances that absorb at the same wavelength.

Development of Sensors for Environmental or Industrial Monitoring Applications

The pyrazole scaffold is a well-established platform for the development of chemical sensors. researchgate.net While specific sensors for this compound have not been reported, the structural features of the molecule suggest its potential for use in sensor applications, particularly for the detection of metal ions or in the broader context of monitoring brominated organic compounds in the environment.

Fluorescent Sensors: Pyrazole derivatives can be functionalized to act as fluorescent "turn-on" or "turn-off" sensors. The introduction of a suitable receptor unit onto the pyrazole ring could lead to a change in fluorescence intensity upon binding with a target analyte, such as a heavy metal ion. The bromophenyl groups could also influence the photophysical properties of such a sensor.

Electrochemical Sensors: The pyrazole ring can be incorporated into electroactive polymers or used to modify electrode surfaces for the development of electrochemical sensors. The redox properties of the pyrazole derivative could be exploited for the sensitive and selective detection of various analytes.

Given the presence of bromine, there is also a potential for the development of sensors for the environmental monitoring of brominated flame retardants and related compounds. nih.gov While this compound is not a flame retardant itself, methods developed for the detection of brominated organic compounds could potentially be adapted for its monitoring in environmental samples. This could involve derivatization to a more easily detectable species or the use of sensors with a broader selectivity for brominated aromatics.

Table 3: Potential Sensor Applications for this compound Derivatives

Sensor Type Target Analyte Principle of Detection Potential Application
Fluorescent Metal Ions (e.g., Zn²⁺, Fe³⁺) Chelation-enhanced fluorescence Industrial process monitoring
Electrochemical Redox-active species Change in current or potential upon binding Environmental water quality analysis
Broad-Spectrum Brominated Organic Compounds Signal response to the presence of bromine Screening for environmental contaminants

Emerging Research Directions and Future Prospects for 3,5 Bis 4 Bromophenyl 4 Methyl 1h Pyrazole

Development of Novel and Highly Efficient Synthetic Routes

The classical and most direct approach to synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com For the target molecule, this would entail the reaction of 2-methyl-1,3-bis(4-bromophenyl)propane-1,3-dione with hydrazine.

However, modern synthetic chemistry is continuously evolving toward greener, more efficient, and atom-economical methods. nih.gov Future research could focus on developing novel synthetic pathways that offer improvements in yield, purity, and sustainability. mdpi.com Such strategies could include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, significantly improving efficiency by reducing the number of synthetic steps and purification processes. nih.gov

Transition-Metal Catalysis: Copper- or silver-catalyzed reactions have shown great promise in the synthesis of highly substituted pyrazoles under mild conditions, often with high regioselectivity. mdpi.com For instance, a copper-catalyzed domino reaction could potentially assemble the diarylpyrazole core in one pot from simpler precursors. mdpi.com

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and superior scalability compared to traditional batch methods. mdpi.comnih.gov This approach is particularly advantageous for handling potentially hazardous intermediates and for optimizing reaction conditions to maximize yield and minimize waste. nih.govresearchgate.net

Synthetic Method Key Features Potential Advantages for Target Compound
Knorr Synthesis Reaction of a 1,3-dicarbonyl with hydrazine. mdpi.comDirect, well-established route.
Multicomponent Reactions One-pot synthesis from ≥3 starting materials. nih.govHigh efficiency, reduced waste, operational simplicity.
Metal-Catalyzed Cycloaddition Use of catalysts (e.g., Cu, Ag) to form the pyrazole ring. mdpi.commdpi.comMild reaction conditions, high yields, and regioselectivity.
Flow Chemistry Continuous reaction in a microreactor system. mdpi.comresearchgate.netEnhanced safety, scalability, and process control.

Exploration of Advanced Functional Materials Based on the Compound

The 3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole scaffold is a prime candidate for the development of advanced functional materials. The two bromine atoms serve as versatile synthetic handles for post-synthesis modification via cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the precise installation of a wide range of functional groups, enabling the creation of materials with tailored properties.

Potential applications include:

Organic Electronics: By extending the π-conjugated system through cross-coupling, derivatives could be developed for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as fluorescent probes. The diarylpyrazole core itself can impart desirable electronic and photophysical properties.

Metal-Organic Frameworks (MOFs): The pyrazole's nitrogen atoms can act as ligands to coordinate with metal ions. Functionalizing the bromophenyl rings with additional coordinating groups (like carboxylic acids) could lead to the formation of porous MOFs with applications in gas storage, separation, or catalysis.

Pharmaceuticals and Agrochemicals: The pyrazole nucleus is a "privileged scaffold" found in numerous approved drugs and pesticides. mdpi.comnih.govnih.govnih.gov The bromophenyl groups provide sites for modification to optimize biological activity, potentially leading to new therapeutic agents or crop protection chemicals. nih.govnih.gov

Integration into Supramolecular Architectures and Self-Assembly Systems for Advanced Functions

The 1H-pyrazole ring is an excellent hydrogen-bonding motif. The N-H group acts as a hydrogen bond donor, while the adjacent sp²-hybridized nitrogen atom serves as a hydrogen bond acceptor. This dual functionality allows 1H-pyrazoles to form predictable and robust self-assembly patterns, such as dimers, trimers, tetramers, and infinite one-dimensional chains (catemers). nih.govnih.govresearchgate.net

For this compound, the interplay between N-H···N hydrogen bonding and other intermolecular forces (such as π-π stacking of the phenyl rings and halogen bonding involving the bromine atoms) would direct its solid-state packing. The bulky 4-bromophenyl substituents are expected to significantly influence the geometry of the resulting supramolecular assembly. rsc.org

By controlling the crystallization conditions, it may be possible to generate different polymorphs with distinct physical properties. This control over solid-state architecture is crucial for crystal engineering and the design of materials with specific functions, such as nonlinear optics or stimuli-responsive behavior. nih.govmdpi.com Furthermore, integrating this compound into multi-component systems, for example with carboxylic acids, could lead to the formation of complex hydrogen-bonded networks with unique structural topologies. rsc.org

Theoretical Prediction of Novel Reactivity and Properties for Untapped Applications

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before engaging in extensive experimental work. researchgate.netkfupm.edu.sanih.gov For this compound, theoretical studies could provide critical insights into several areas:

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the compound's potential as an electronic material and its behavior in redox reactions.

Spectroscopic Characterization: DFT can simulate NMR, IR, and UV-Vis spectra, aiding in the structural confirmation of the synthesized compound and interpreting experimental data. nih.gov

Reactivity and Reaction Mechanisms: Molecular Electrostatic Potential (MEP) maps can identify the most electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov This can guide the design of new reactions and functionalization strategies.

Supramolecular Interactions: The strength and geometry of hydrogen bonds and other non-covalent interactions can be modeled to predict how the molecule will self-assemble in the solid state, complementing experimental crystallographic studies.

Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, accelerating the discovery of more potent compounds. nih.gov

Theoretical Method Predicted Properties and Applications
DFT Geometry Optimization Provides the most stable 3D structure and bond parameters. nih.gov
HOMO-LUMO Analysis Predicts electronic transitions, charge transfer properties, and potential for optoelectronic applications.
Vibrational Analysis Simulates IR spectra to aid in experimental characterization. nih.gov
NMR Chemical Shift Calculation Aids in the assignment of experimental NMR signals.
Molecular Docking Predicts binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). kfupm.edu.sanih.gov

Scale-Up Considerations and Industrial Synthesis Methodologies

Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges, including cost, safety, and environmental impact. rsc.orgbeilstein-journals.org For this compound, a key consideration would be the development of a process that is both economically viable and scalable.

Future research in this area should focus on:

Process Optimization: Systematically refining reaction parameters such as temperature, pressure, solvent, and catalyst loading to maximize yield and throughput while minimizing costs and energy consumption.

Continuous Flow Manufacturing: As mentioned, flow chemistry is increasingly adopted for the large-scale synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. beilstein-journals.orgnih.gov Its inherent safety benefits, especially when dealing with exothermic reactions or unstable intermediates, make it an attractive alternative to traditional batch processing. nih.gov A multistep continuous flow setup could potentially convert simple starting materials into the final pyrazole product in a streamlined and automated fashion. nih.gov

Green Chemistry Principles: Implementing principles of green chemistry, such as using less hazardous solvents, reducing waste generation, and improving atom economy, will be crucial for sustainable industrial production. nih.gov This includes exploring catalytic routes that can be recycled and reused.

The development of a robust, scalable, and cost-effective synthesis will be essential for unlocking the full commercial potential of this compound and its derivatives in materials science and other industrial applications.

Q & A

Q. What are the common synthetic routes for preparing 3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. A standard method involves refluxing substituted chalcones with hydrazine hydrate in acidic media (e.g., glacial acetic acid or butyric acid) to form the pyrazole ring . Optimization may include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction duration to improve yield. For example, prolonged reflux (10+ hours) in butyric acid enhances cyclization efficiency . Post-synthesis purification via recrystallization (e.g., ethanol or DMF) is critical for isolating enantiomerically pure crystals .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., aromatic protons at δ 6.9–8.0 ppm and pyrazole C-H signals near δ 3.8–4.5 ppm) .
  • IR spectroscopy : Peaks at ~1600 cm1^{-1} (C=N/C=C) and ~3100 cm1^{-1} (N-H) confirm pyrazole ring formation .
  • Elemental analysis : Validates empirical formula consistency (e.g., C, H, N, Br percentages within ±0.3% of theoretical values) .

Q. What are the key intermolecular interactions stabilizing its crystal structure?

X-ray crystallography reveals weak C–H⋯π and C–H⋯O interactions. For instance, C–H⋯π stacking between bromophenyl groups and pyrazole rings (distance ~2.5–3.0 Å) contributes to lattice stability . Envelope conformations of the pyrazole ring (puckering parameters Q = 0.1957 Å, φ = 314.1°) are common, with dihedral angles between aromatic rings (e.g., 66–84°) influencing packing efficiency .

Advanced Research Questions

Q. How can Suzuki cross-coupling reactions be applied to derivatize this compound for functional studies?

The bromine substituents at the 4-position of the phenyl groups enable palladium-catalyzed cross-coupling with boronic acids. For example, replacing Br with aryl/heteroaryl groups under Suzuki-Miyaura conditions (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O) introduces structural diversity . This method is critical for creating analogs with tailored electronic properties (e.g., electron-withdrawing groups for enhanced bioactivity) .

Q. What computational methods are recommended to analyze non-covalent interactions in its supramolecular assemblies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can quantify interaction energies of C–H⋯π bonds (~2–5 kcal/mol). Hirshfeld surface analysis visualizes contact contributions (e.g., H⋯Br interactions accounting for ~15% of surface contacts) . Molecular docking studies (AutoDock Vina) further predict binding affinities to biological targets like enzymes or receptors .

Q. How do structural variations (e.g., halogen substitution) impact biological activity?

Bromine’s electronegativity and van der Waals radius enhance hydrophobic interactions in binding pockets. Comparative studies with fluorophenyl analogs show that Br improves antitumor activity (IC50_{50} values ~30 μM vs. ~50 μM for F-substituted derivatives) by strengthening DNA intercalation or enzyme inhibition . In vitro assays (e.g., MDA-MB-231 cell migration) validate these trends .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

SHELXL refinement (TWIN/BASF commands) addresses twinning by modeling twin fractions and HKLF5 data . For disordered solvents, PART instructions and ISOR/SADI restraints improve occupancy modeling. High-resolution data (<1.0 Å) collected at synchrotron sources (e.g., λ = 0.7 Å) reduce ambiguity .

Q. How is the compound’s stability under varying pH and temperature conditions assessed for pharmacological applications?

Accelerated stability studies (ICH guidelines) involve:

  • HPLC-MS : Monitoring degradation products (e.g., dehalogenation or hydrolysis) at pH 1–13 and 40–60°C.
  • Thermogravimetric Analysis (TGA) : Determining decomposition onset temperatures (>200°C for most pyrazoles) .
  • Light exposure tests : UV-Vis spectroscopy tracks photolytic changes (λ~270 nm for bromophenyl absorption) .

Methodological Notes

  • Crystallography : Use SHELX-97/SIR97 for structure solution and refinement, validated by R-factor convergence (<0.05) .
  • Biological Assays : Prioritize in vitro models (e.g., breast cancer cell lines) with controls for cytotoxicity (MTT assay) and specificity (shRNA knockdown) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., N2_2 atmosphere, anhydrous solvents) to mitigate batch variability .

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Feasible Synthetic Routes

Reactant of Route 1
3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole
Reactant of Route 2
3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.